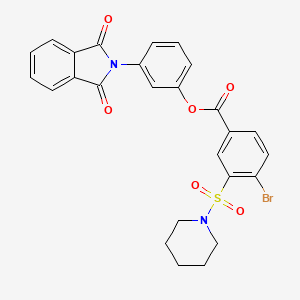![molecular formula C13H15ClN6O B11543002 (4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine](/img/structure/B11543002.png)
(4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro group, a morpholine ring, and a pyridin-3-ylmethyl-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine typically involves multiple steps:
-
Formation of the Triazine Core: : The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions. This reaction usually takes place in an organic solvent such as dichloromethane at low temperatures to ensure selective substitution.
-
Introduction of the Pyridin-3-ylmethyl-amine Moiety: : The pyridin-3-ylmethyl-amine group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with pyridin-3-ylmethyl-amine in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the triazine ring, potentially converting it into a more reduced form such as a dihydrotriazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学研究应用
Chemistry
In chemistry, (4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with proteins, while the morpholine ring may enhance its solubility and binding affinity. The pyridin-3-ylmethyl-amine moiety can participate in additional interactions, such as π-π stacking with aromatic residues.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(dimethylamino)-1,3,5-triazine
- 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazine
Uniqueness
Compared to similar compounds, (4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine stands out due to the presence of the pyridin-3-ylmethyl-amine moiety. This unique structural feature enhances its potential for specific biological interactions and broadens its range of applications in scientific research.
属性
分子式 |
C13H15ClN6O |
|---|---|
分子量 |
306.75 g/mol |
IUPAC 名称 |
4-chloro-6-morpholin-4-yl-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H15ClN6O/c14-11-17-12(16-9-10-2-1-3-15-8-10)19-13(18-11)20-4-6-21-7-5-20/h1-3,8H,4-7,9H2,(H,16,17,18,19) |
InChI 键 |
WVDWAUQJCZPMIM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CN=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11542924.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542939.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11542940.png)
![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)


![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11542956.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-nitrophenyl benzoate](/img/structure/B11542973.png)
![methyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542980.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11542987.png)

![2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-5-propoxyphenol](/img/structure/B11542994.png)
![2-[2-(cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11543007.png)
